molecular formula C10H11FN2O2 B2611987 N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide CAS No. 922851-57-8

N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide

Cat. No.: B2611987
CAS No.: 922851-57-8
M. Wt: 210.208
InChI Key: LNSJSFXKSMPCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: Specific research applications, mechanistic data, and physicochemical properties for N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide were not available at the time of publication. Researchers are encouraged to consult the primary scientific literature for the most recent findings. This compound features an oxalamide core functionalized with a 3-fluoro-4-methylphenyl group and a methyl group. The oxalamide (oxalyl diamide) scaffold is present in various synthetic compounds explored in medicinal and materials chemistry. Compounds with fluoro- and methyl-substituted aryl rings are frequently investigated as intermediates or key scaffolds in organic synthesis and drug discovery . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-6-3-4-7(5-8(6)11)13-10(15)9(14)12-2/h3-5H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSJSFXKSMPCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The oxalamide functional group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/N2) Molecular Weight (g/mol) Key Activities/Applications Reference
This compound 3-Fluoro-4-methylphenyl / Methyl ~280.3* Potential antiviral/antimicrobial
GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 3-Chloro-4-fluorophenyl / Isoindolin-2-yl 401.8 Antimicrobial (broad-spectrum)
Compound 38 (HCl salt of N1-(3-fluoro-4-methylphenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide) Thiazol-piperidine / 3-Fluoro-4-methylphenyl 434.18 HIV entry inhibition (IC50 = 0.8 μM)
PBOA (N1,N1′-(1,2-phenylene)bis(N2-methyloxalamide)) Bis-oxalamide (phenylene bridge) 354.3 Redox-active ligand for Cu complexes
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazol-azepine / Methoxyphenyl 450.3 Cardioprotective (superior to Mildronate)
N1-(Adamant-2-yl)-N2-(benzyloxy)-N2-methyloxalamide Adamantyl / Benzyloxy-methyl 343.2 Synthetic intermediate for bioactive molecules

*Calculated based on molecular formula C10H11FN2O2.

Key Comparisons

Substituent Effects on Bioactivity

  • The 3-fluoro-4-methylphenyl group in the target compound is distinct from the 3-chloro-4-fluorophenyl group in GMC-2 . Chlorine’s higher electronegativity and larger atomic radius may enhance antimicrobial activity but reduce metabolic stability compared to fluorine.
  • Compound 38 (a derivative of the target molecule) incorporates a thiazol-piperidine moiety, which significantly improves antiviral potency (HIV entry inhibition) due to enhanced target binding .

Structural Complexity and Applications PBOA’s bis-oxalamide structure enables chelation with copper, facilitating redox reactions in artificial photosynthesis . In contrast, the target compound’s simpler structure lacks this coordination capability.

The antimicrobial activity of GMC-2 and antiviral activity of Compound 38 suggest that the target molecule’s phenyl-methyl substitution may be optimized for similar applications.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound can be synthesized through a reaction involving 3-fluoro-4-methylaniline and oxalyl chloride, followed by treatment with methylamine. The synthesis typically requires an inert atmosphere and a base to neutralize byproducts formed during the reaction.

The biological activity of this compound is largely attributed to its structural features, particularly the fluoro and methyl groups on the phenyl ring. These groups influence the compound's binding affinity to specific molecular targets, such as enzymes or receptors. The oxalamide functional group enhances interactions through hydrogen bonding, which is crucial for its activity against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies demonstrate that this compound can inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve induction of apoptosis through caspase activation, leading to programmed cell death in malignant cells .

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in Table 1.

StudyFocusFindings
Study AAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values indicate strong inhibition.
Study BAnticancer ActivityInduces apoptosis in pancreatic cancer cell lines; significant reduction in cell viability observed .
Study CMechanistic InsightsBinding affinity studies reveal interaction with specific receptors involved in cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, highlighting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Line Studies

In another study, the compound was tested on human gastric cancer (SGC7901) and human hepatic cancer (SMMC7721) cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 12 µM for SGC7901 and 15 µM for SMMC7721 cells. Flow cytometry analysis confirmed increased apoptosis rates correlating with drug concentration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with intermediates like 3-fluoro-4-methylaniline and methylamine derivatives. Key steps include coupling reactions (e.g., amide bond formation) under reflux conditions with solvents such as DCM or THF. Purification via column chromatography or recrystallization is critical for removing unreacted starting materials and side products. Reaction conditions (temperature, catalyst selection) must be optimized to improve yield, as highlighted in analogous oxalamide syntheses .
  • Characterization : Post-synthesis validation requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Using programs like SHELXL (part of the SHELX suite) for refining crystal structures, particularly to resolve stereochemistry and confirm bond lengths/angles .
  • NMR spectroscopy : ¹H NMR detects aromatic protons (e.g., from the 3-fluoro-4-methylphenyl group), while ¹³C NMR identifies carbonyl carbons in the oxalamide backbone .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Reproducibility checks : Replicate studies under identical conditions, including pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Advanced techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to molecular targets (e.g., kinases) with high precision .

Q. What strategies are employed to elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina predicts binding poses within kinase active sites (e.g., FGFR1 or JAK2). Computational models are validated via mutagenesis studies .
  • Kinase profiling : Broad-spectrum kinase inhibition assays (e.g., using ATP-competitive probes) identify selectivity profiles. IC₅₀ values are compared to reference inhibitors (e.g., imatinib for tyrosine kinases) .
  • Cellular assays : Western blotting measures downstream phosphorylation levels of kinase targets (e.g., STAT3 for JAK2 inhibition) .

Q. How do structural modifications influence the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Comparative studies using analogs reveal structure-activity relationships (SAR):

Modification SiteExample ChangeObserved EffectSource
Phenyl ring substituent–F → –ClIncreased lipophilicity but reduced solubility
Methyl group on N2–CH₃ → –CF₃Enhanced metabolic stability
  • Pharmacokinetic optimization : LogP calculations (via HPLC) and hepatic microsomal assays predict metabolic stability. Fluorine atoms improve membrane permeability but may reduce oral bioavailability .

Q. What experimental designs are recommended for assessing the compound’s potential in neurokinin receptor antagonism?

  • Methodological Answer :

  • In vitro binding assays : Radioligand displacement assays (e.g., using [³H]-Substance P) quantify affinity for neurokinin-1 (NK1) receptors.
  • Functional assays : Calcium flux or cAMP inhibition assays in NK1-expressing cells (e.g., CHO cells) measure antagonistic efficacy .
  • In vivo models : Tail-flick tests or cisplatin-induced emesis models in rodents evaluate analgesic/anti-emetic effects .

Data Analysis and Validation

Q. How can crystallographic data from SHELX be rigorously validated?

  • Methodological Answer :

  • Residual analysis : R-factor and wR2 values should be <0.05 for high-quality datasets.
  • Electron density maps : Continuous density around all atoms confirms correct modeling.
  • Twinned data refinement : Use SHELXL’s TWIN command for handling twinned crystals, ensuring accurate occupancy and displacement parameters .

Q. What statistical approaches reconcile variability in biological replicate data?

  • Methodological Answer :

  • ANOVA or mixed-effects models : Account for inter-experiment variability.
  • Dose-response curves : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Meta-analysis : Pool data from independent studies to identify consensus bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.